1,1-Diethylguanidine sulfate, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

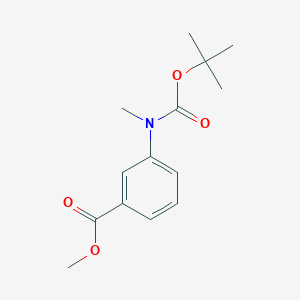

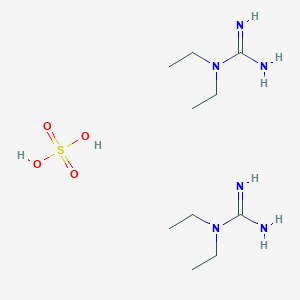

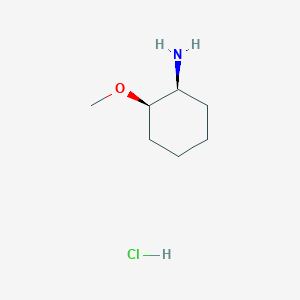

The molecular formula of 1,1-Diethylguanidine sulfate is C5H13N3 . The molecular weight is 328.43 g/mol . The InChI key is UKQVDMIAGTYDFN-UHFFFAOYSA-N .

Chemical Reactions Analysis

1,1-Diethylguanidine sulfate is highly reactive and can easily undergo oxidation, reduction, and ionization reactions. It is used as a reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines .

Physical and Chemical Properties Analysis

1,1-Diethylguanidine sulfate is a stable compound with a melting point of 174-178°C. It is soluble in water, alcohol, and acetone, and it is sparingly soluble in ether. The compound is highly reactive.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

1,1-Diethylguanidine sulfate serves as a key reactant in various chemical syntheses and reactions. It's instrumental in the development of new chemical entities through reactions like cyanosilylation, where it acts as an effective catalyst for the conversion of ketones and aldehydes to cyanohydrin trimethylsilyl ethers, showcasing high yields under solvent-free conditions (Wang et al., 2006). Furthermore, it is pivotal in the synthesis of specialized compounds like 2-Diethylamino-4-hydroxy-6-methylpyrimidine, illustrating its versatility in contributing to diverse chemical syntheses (Yong & Yue, 2001).

Anion Recognition and Separation

The structural analogues of 1,1-Diethylguanidine, such as iminoguanidines and related guanidine derivatives, have shown exceptional capabilities in anion recognition and separation, particularly for environmentally significant processes like sulfate removal from seawater and carbon capture. These compounds exhibit high recognition abilities towards hydrophilic oxyanions through strong and complementary hydrogen bonding, highlighting their potential in addressing critical environmental challenges (Custelcean, 2020).

Advanced Material Development

1,1-Diethylguanidine sulfate and its derivatives are being explored for their role in the development of advanced materials, such as novel guanidinium-based ionic liquids. These ionic liquids demonstrate high absorption capacities for acidic gases like SO2, offering a promising solution for gas capture and environmental protection. Their unique properties and interaction mechanisms with gases provide insight into the design of more efficient and low-cost materials for industrial applications (Lu et al., 2015).

Safety and Hazards

1,1-Diethylguanidine sulfate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If swallowed, rinse mouth but do not induce vomiting .

Wirkmechanismus

Target of Action

N,N-Diethylguanidinium sulphate, also known as 1,1-diethylguanidine hemisulfate or 1,1-Diethylguanidine sulfate, 98%, is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Biochemische Analyse

Biochemical Properties

N,N-Diethylguanidinium sulphate is a guanidine derivative. Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Guanidines can form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

Cellular Effects

Guanidinium-rich scaffolds, like N,N-Diethylguanidinium sulphate, facilitate cellular translocation and delivery of bioactive cargos through biological barriers . This suggests that N,N-Diethylguanidinium sulphate may have a significant impact on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of guanidines, including N,N-Diethylguanidinium sulphate, involves interactions with the side chains of proteins . Guanidines bind within the intracellular pore of the channel and perturb a hydrophobic subunit interface to stabilize a closed state of the channel .

Metabolic Pathways

Guanidine is a key component in several metabolic pathways, including those involving enzymes or cofactors .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-Diethylguanidine sulfate, 98% involves the reaction of diethylamine with cyanamide followed by treatment with sulfuric acid.", "Starting Materials": [ "Diethylamine", "Cyanamide", "Sulfuric acid" ], "Reaction": [ "Diethylamine is reacted with cyanamide in the presence of a catalyst such as sodium methoxide to form 1,1-Diethylbiguanide.", "1,1-Diethylbiguanide is then treated with sulfuric acid to form 1,1-Diethylguanidine sulfate, 98%.", "The product is then purified by recrystallization from a suitable solvent such as ethanol." ] } | |

CAS-Nummer |

77297-00-8 |

Molekularformel |

C10H24N6O4S |

Molekulargewicht |

324.40 g/mol |

IUPAC-Name |

(E)-carbamimidoyl-ethyl-ethylideneazanium;sulfate |

InChI |

InChI=1S/2C5H12N3.H2O4S/c2*1-3-8(4-2)5(6)7;1-5(2,3)4/h2*3H,4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)/q2*+1;/p-2/b2*8-3+; |

InChI-Schlüssel |

NLMZLFQEKYGWPF-IFGWCFFNSA-L |

Isomerische SMILES |

CC/[N+](=C\C)/C(=N)N.CC/[N+](=C\C)/C(=N)N.[O-]S(=O)(=O)[O-] |

SMILES |

CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O |

Kanonische SMILES |

CC[N+](=CC)C(=N)N.CC[N+](=CC)C(=N)N.[O-]S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)

![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)